Methyl 4-(Diethoxyphosphoryl)picolinate
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Overview
Description
Methyl 4-(Diethoxyphosphoryl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a diethoxyphosphoryl group attached to the fourth position of the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Diethoxyphosphoryl)picolinate typically involves the reaction of picolinic acid derivatives with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(Diethoxyphosphoryl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted picolinates .
Scientific Research Applications
Methyl 4-(Diethoxyphosphoryl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Diethoxyphosphoryl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 4-(Diethoxyphosphoryl)picolinate can be compared with other picolinate derivatives, such as:
Halauxifen-methyl: Known for its herbicidal activity.
Florpyrauxifen-benzyl: Another herbicide with a similar structure.
Uniqueness: this compound is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives .
Biological Activity
Methyl 4-(Diethoxyphosphoryl)picolinate is a phosphonic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial research and medicinal chemistry. This compound, characterized by the presence of a diethoxyphosphoryl group attached to a methyl ester of 4-picolinic acid, exhibits significant potential in combating antibiotic-resistant bacterial strains.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N1O5P, which includes a pyridine ring that contributes to its pharmacological properties. This compound belongs to the organophosphate class, known for their varied biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial metabolic pathways or inhibition of enzymes related to cell wall synthesis.
Comparative Biological Activity
A comparative analysis of this compound with similar compounds reveals its enhanced potency:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 4-Picolinate | Picolinic acid derivative | Mild antimicrobial properties |
Diethyl Phosphate | Phosphate ester | Used as a pesticide; lower biological specificity |
Methyl 4-Hydroxymethylpicolinate | Hydroxymethyl group instead of diethoxy | Antimicrobial but less potent than diethoxy variant |
This compound | Diethoxyphosphoryl group | Significant antimicrobial activity against resistant strains |
The compound's effectiveness against bacteria may stem from its ability to inhibit metallo-beta-lactamases—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Studies have shown that this compound can bind with these enzymes, leading to alterations in their activity and thereby enhancing its antimicrobial efficacy .
Case Studies and Research Findings
-
Inhibition Studies :
- In vitro studies have demonstrated that this compound exhibits low IC50 values against various bacterial enzymes, indicating strong inhibitory potential. For example, compounds derived from this class showed IC50 values ranging from 0.13 μM to 7.7 μM against NDM-1, a common metallo-beta-lactamase .
- Pharmacokinetic Evaluations :
- Resistance Mechanisms :
Properties
Molecular Formula |
C11H16NO5P |
---|---|
Molecular Weight |
273.22 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H16NO5P/c1-4-16-18(14,17-5-2)9-6-7-12-10(8-9)11(13)15-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
JZRVCWWVJGIQCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=NC=C1)C(=O)OC)OCC |
Origin of Product |
United States |
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